N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroquinoline and tetrahydronaphthalene cores, followed by the introduction of the phenylsulfonyl groups and finally the formation of the sulfonamide linkage .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and the sulfonamide linkage. The phenylsulfonyl groups could potentially participate in pi stacking interactions, which could influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be dominated by the sulfonamide linkage, which is a common functional group in many pharmaceuticals. Sulfonamides can participate in a variety of reactions, including substitution reactions .Scientific Research Applications
Synthesis and Anticancer Evaluation
Compounds structurally related to the one mentioned have been synthesized and evaluated for their anticancer properties. For instance, phenylaminosulfanyl-1,4-naphthoquinone derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines. These compounds show remarkable cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).
Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)
Sulfonamide derivatives, including those with tetrahydroisoquinoline structures, have been investigated for their inhibitory effects on PNMT, an enzyme involved in the biosynthesis of epinephrine. These studies provide insights into the design of selective inhibitors that could penetrate the blood-brain barrier, offering potential therapeutic applications in conditions associated with catecholamine biosynthesis (Grunewald et al., 2005).
Coordination Compounds with Metal Ions
The interaction of sulfonamides containing aminoquinoline moieties with metal ions such as Zn(II) has been explored, leading to the synthesis of coordination compounds. These studies not only provide valuable information on the structural characterization of such complexes but also open avenues for their potential applications in catalysis, material science, and as models for biological systems (Macías et al., 2003).
Antioxidant, Antifungal, and Antibacterial Activities
Arylsulfonamide-based quinolines have been synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. These compounds exhibit significant biological activities, highlighting their potential in developing new treatments for infections caused by resistant microorganisms and in antioxidant therapies (Kumar & Vijayakumar, 2017).
Modulation of Antibiotic Activity
Compounds like 4-(Phenylsulfonyl) morpholine have been studied for their ability to modulate the antibiotic activity against multidrug-resistant strains. This research suggests the potential of sulfonamide derivatives to enhance the efficacy of existing antibiotics, providing a strategy to combat antibiotic resistance (Oliveira et al., 2015).
Safety and Hazards
As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Sulfonamides can sometimes cause allergic reactions, and the presence of multiple aromatic rings could potentially make this compound quite stable and resistant to degradation .
Future Directions
The future directions for research on this compound would likely depend on its intended use. If it shows promising biological activity, it could be further optimized and developed into a drug. Alternatively, if it has interesting chemical properties, it could be studied further to better understand its reactivity and potential uses .
Mechanism of Action
Target of Action
Similar n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (thq) have been reported to exhibit antibacterial activity .
Mode of Action
aureus (MRSA), causing disturbed membrane architecture .
Biochemical Pathways
It’s known that reactive oxygen species (ros) increase in strains treated with similar compounds .
Pharmacokinetics
Similar compounds have been found to be very stable and slightly more soluble than other related compounds in most organic solvents compatible with microbiological assays .
Result of Action
Similar compounds have been reported to exhibit bactericidal activity, causing disturbed membrane architecture in bacterial cells .
Action Environment
It’s known that similar compounds are very stable, suggesting that they may be resistant to various environmental factors .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S2/c28-32(29,24-15-13-19-7-4-5-8-21(19)17-24)26-22-14-12-20-9-6-16-27(25(20)18-22)33(30,31)23-10-2-1-3-11-23/h1-3,10-15,17-18,26H,4-9,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONPPTWBUFDHLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(CCCN4S(=O)(=O)C5=CC=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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